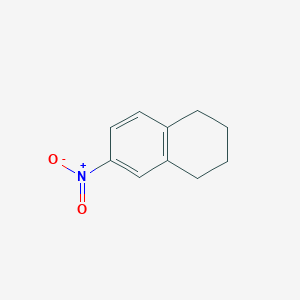

6-Nitro-1,2,3,4-tetrahydronaphthalene

Description

Historical Context of Nitrated Tetrahydronaphthalene Derivatives in Synthetic Chemistry

The synthesis of nitrated tetrahydronaphthalene derivatives, including the 6-nitro isomer, is historically rooted in electrophilic aromatic substitution reactions. The most common method for introducing a nitro group onto the tetrahydronaphthalene scaffold is through nitration using a mixture of concentrated nitric acid and sulfuric acid. ontosight.aievitachem.com This classic approach allows for the functionalization of the aromatic portion of the molecule.

Early research focused on controlling the regioselectivity of the nitration process. The position of the nitro group is critical as it dictates the subsequent synthetic pathways and the properties of the final products. In the case of tetralin (1,2,3,4-tetrahydronaphthalene), the nitration predominantly occurs at the 6-position due to the activating effect of the alkyl portion of the saturated ring on the aromatic ring's ortho and para positions. The reaction is typically conducted under controlled, low-temperature conditions to ensure selective nitration and to minimize the formation of polysubstituted byproducts. evitachem.com The reaction mixture is then quenched, often with ice water, to precipitate the nitrated product, which is subsequently purified. evitachem.com

Significance of the Tetrahydronaphthalene Core in Chemical Synthesis Research

The tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry and organic synthesis. researchgate.netresearchgate.net Its significance stems from its presence in a wide array of biologically active compounds and natural products. researchgate.net The tetralin framework is a core structural element in several clinically important drugs, including anticancer agents, antidepressants, and anti-inflammatory compounds. researchgate.netnih.gov For instance, it is found in the structure of the antidepressant sertraline (B1200038) and forms the basis for certain anthracycline antibiotics used in cancer chemotherapy. researchgate.net

The value of the tetrahydronaphthalene core lies in its unique combination of a rigid aromatic ring and a flexible, saturated carbocyclic ring. This conformationally constrained yet adaptable structure allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai Researchers have developed numerous synthetic strategies to access substituted tetralins, highlighting the scaffold's importance as a building block for complex molecular architectures. researchgate.netnih.gov Its derivatives have been explored for a wide range of therapeutic applications, including potential anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai

Overview of Research Trajectories for 6-Nitro-1,2,3,4-tetrahydronaphthalene

Research involving this compound is predominantly focused on its role as a versatile synthetic intermediate. The nitro group is a highly valuable functional group in organic synthesis because it can be readily transformed into other functionalities, such as an amino group, which then serves as a handle for further molecular elaboration.

Key research trajectories include:

Synthesis of Pharmaceutical Scaffolds: The primary application of this compound is as a precursor for more complex pharmaceutical agents. ontosight.ai The reduction of the nitro group to an amine (6-amino-1,2,3,4-tetrahydronaphthalene) is a common transformation, providing a key building block for synthesizing compounds with potential therapeutic activities.

Development of Novel Derivatives: Studies have explored the synthesis of new tetralin-based derivatives starting from the 6-nitro compound. For example, it can be a starting material for creating novel tetralin-pyridine hybrids, which have been evaluated for their cytotoxic activity against cancer cell lines. researchgate.net Other research has focused on synthesizing carboxamide derivatives of tetrahydronaphthalene to investigate their effects on biological pathways, such as nitric oxide production in macrophages. nih.gov

Advanced Synthetic Methodologies: While the classic nitration of tetralin is a well-established method, modern research continues to refine synthetic routes. For instance, recent studies have detailed the synthesis of derivatives like Dimethyl this compound-2,3-dicarboxylate, showcasing advanced methods for creating highly functionalized tetralin structures. acs.org

The chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| Appearance | Solid |

| Primary Use | Synthetic Intermediate |

The synthesis of this compound is typically achieved via the direct nitration of 1,2,3,4-tetrahydronaphthalene (B1681288).

| Parameter | Description |

|---|---|

| Starting Material | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |

| Reagents | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) evitachem.com |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Condition | Controlled low temperature to ensure regioselectivity evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJAUAQKUSAPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172961 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-86-7 | |

| Record name | 6-Nitrotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19353-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrotetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-6-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Regioselective Nitration Strategies for 6 Nitro 1,2,3,4 Tetrahydronaphthalene

Direct Nitration Approaches to Tetrahydronaphthalene Systems

Direct nitration involves the electrophilic substitution of a hydrogen atom on the aromatic ring of tetralin with a nitro group. The primary challenge in this approach is controlling the regioselectivity to favor the formation of the 6-nitro isomer over other potential isomers, such as the 5-nitro derivative. materialsciencejournal.org

The most common method for the synthesis of 6-nitro-1,2,3,4-tetrahydronaphthalene is the direct nitration of 1,2,3,4-tetrahydronaphthalene (B1681288). ontosight.aievitachem.com This is typically achieved using a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. ontosight.aievitachem.com The reaction is highly exothermic, and careful temperature control is crucial to ensure the selective nitration at the 6-position while minimizing the formation of polysubstituted byproducts. evitachem.com The reaction is generally conducted at temperatures below 50°C. evitachem.com

The general procedure involves the gradual addition of 1,2,3,4-tetrahydronaphthalene to the pre-prepared nitrating mixture, followed by a period of stirring to allow the reaction to proceed to completion. evitachem.com The reaction is then quenched, typically with ice water, to precipitate the crude product, which can be further purified by recrystallization or chromatography. evitachem.com In addition to the conventional nitric acid/sulfuric acid system, other nitrating agents such as fuming nitric acid have been employed, sometimes in conjunction with solvents like acetic acid. materialsciencejournal.org The choice of nitrating agent and reaction conditions can significantly influence the yield and isomeric distribution of the products. For instance, longer reaction times and higher temperatures have been observed to result in lower yields. materialsciencejournal.org

| Nitrating Agent System | Typical Solvent | Temperature Range | Key Considerations |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | None | < 50°C | Standard and widely used method. ontosight.aievitachem.com |

| Fuming HNO₃ / H₂SO₄ | None | ≤ 0°C | Used for more controlled nitration. materialsciencejournal.org |

| HNO₃ / Acetic Anhydride | Acetic Anhydride | 20°C | Alternative system for direct nitration. lookchem.com |

| TFAA / NH₄NO₃ | DCM | -15 to 0°C | Milder conditions, may improve selectivity. materialsciencejournal.org |

The regioselectivity of the nitration of tetralin can be influenced by the presence of existing functional groups on the aromatic ring. While the direct nitration of unsubstituted tetralin yields a mixture of 5- and 6-nitro isomers, pre-functionalization can direct the incoming nitro group to a specific position. For example, in the synthesis of nitro derivatives of 6-methoxy-1-tetralones, the nitration was carried out using nitric acid and acetic acid in the presence of acetic anhydride. materialsciencejournal.org This resulted in the formation of a 5-nitro product, demonstrating the directing effect of the methoxy (B1213986) and ketone functionalities. materialsciencejournal.org

Similarly, the nitration of 5-hydroxy-1-tetralone (B126574) has been explored using a mixture of nitric acid in acetic acid, with the reaction proceeding at both room temperature and under reflux conditions. materialsciencejournal.org The nature and position of the pre-existing substituent play a critical role in determining the electronic and steric environment of the aromatic ring, thereby governing the position of electrophilic attack by the nitronium ion.

Computational studies, particularly those employing Density Functional Theory (DFT), have become valuable tools for understanding and predicting the regioselectivity of electrophilic aromatic nitrations. researchgate.netnih.gov These theoretical models can calculate the electron density at various positions on the aromatic ring and the stability of the intermediate sigma complexes (Wheland intermediates) for nitration at each possible position. researchgate.net

For related heterocyclic systems like tetrahydroquinoline, computational studies have been performed to analyze the σ complexes of all possible nitro isomers in both gas and condensed phases. researchgate.net These calculations help to rationalize the experimental outcomes and can guide the design of synthetic strategies to achieve high regioselectivity. researchgate.net By modeling the reaction of the nitronium ion with the aromatic substrate, it is possible to predict the most likely site of nitration based on the calculated activation energies for each pathway. nih.gov This approach allows for a more rational design of experiments, potentially reducing the need for extensive empirical optimization of reaction conditions.

Indirect Synthetic Routes for Nitro-Group Introduction

Indirect methods for the synthesis of this compound involve the formation of the nitro group from other functionalities already present on the tetralin ring or through the construction of the ring system from nitro-containing precursors.

An alternative to direct nitration is the transformation of a pre-existing functional group on the tetralin ring into a nitro group. A common precursor for this type of transformation is an amino group. For instance, 6-amino-1,2,3,4-tetrahydronaphthalene can serve as a starting material. lookchem.com The amino group can be converted to a nitro group through a two-step process involving diazotization followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst (Sandmeyer reaction).

Another example involves the oxidation of a nitro-substituted tetralin to a nitro-tetralone. For instance, the oxidation of 5-nitrotetralin using chromium trioxide in acetic acid has been shown to yield a mixture of nitro-1-tetralones, including 6-nitro-1-tetralone. materialsciencejournal.org This demonstrates the potential for functional group interconversion on the tetralin ring system to access different isomers.

Multi-step synthetic sequences that utilize nitro-containing building blocks offer another avenue to this compound and its derivatives. These methods provide greater control over the final structure and can be particularly useful when direct nitration is not feasible or leads to poor selectivity.

One such approach involves the use of nitroalkenes in cycloaddition reactions. For example, a Diels-Alder reaction between a suitable diene and a nitro-substituted dienophile could, in principle, be used to construct the tetralin ring system with the nitro group already in place. The synthesis of Dimethyl this compound-2,3-dicarboxylate has been reported, indicating the feasibility of constructing the substituted tetralin ring via a multi-step process. acs.org More generally, the synthesis of tetrasubstituted nitroalkenes has been developed through a two-step procedure involving a Horner-Wadsworth-Emmons olefination of a ketone followed by a nitration reaction. nih.gov These nitroalkenes can then serve as versatile intermediates in further synthetic transformations. nih.gov

| Approach | Methodology | Key Features |

|---|---|---|

| Direct Nitration | Electrophilic aromatic substitution on tetralin. ontosight.aievitachem.com | Often uses mixed acids; control of temperature is critical for selectivity. evitachem.com |

| Indirect: Functional Group Transformation | Conversion of an existing group (e.g., amino) to a nitro group. lookchem.com | Can offer better regiocontrol compared to direct nitration. |

| Indirect: Multi-step Synthesis | Building the tetralin ring from nitro-containing precursors like nitroalkenes. acs.orgnih.gov | Provides high control over the final structure; suitable for complex derivatives. |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a field of significant interest, driven by the need to create novel molecular scaffolds for various applications in chemical research. Methodologies have been developed that allow for the precise incorporation of diverse functional groups onto the tetralin framework and for the efficient assembly of the core ring system through elegant reaction cascades. These strategies provide chemists with the tools to generate a library of derivatives with tailored electronic and steric properties.

Incorporation of Carboxylate, Halogen, and Other Functional Groups

The introduction of functional groups such as carboxylates and halogens onto the this compound skeleton can be achieved through various synthetic strategies. One effective approach involves a cascade reaction that builds the substituted tetralin core, which is tolerant of these functional groups. acs.org For instance, the synthesis of tetralin analogues bearing ester (carboxylate) and halogen substituents has been successfully demonstrated. acs.org

This methodology allows for the preparation of compounds like dimethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate and its bromo-analogue. acs.org More significantly, the same strategy can be employed to produce a derivative that incorporates both a nitro group and carboxylate functionalities in a single structure, namely dimethyl this compound-2,3-dicarboxylate. acs.org This demonstrates the compatibility of the reaction with electron-withdrawing groups like the nitro group on the aromatic ring. acs.org

The table below summarizes the synthesis of several functionalized tetralin analogues, highlighting the versatility of the synthetic protocol. acs.org

| Product Name | Substituents | Yield | Reference |

|---|---|---|---|

| Dimethyl this compound-2,3-dicarboxylate | -NO2, -COOCH3 (x2) | 60% | acs.org |

| Dimethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -Br, -COOCH3 (x2) | 66% | acs.org |

| Dimethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -Cl, -COOCH3 (x2) | 69% | acs.org |

Cascade Reactions for the Assembly of Nitrated Tetrahydronaphthalene Ring Systems

Cascade reactions offer an efficient and atom-economical route for assembling complex molecular architectures like the tetralin ring system from simpler precursors in a single operation. nih.gov A notable strategy involves a nitrogen deletion/Diels-Alder cascade reaction. acs.orgnih.gov This method utilizes an isoindoline (B1297411) derivative, which, upon treatment with a nitrogen deletion reagent, generates a reactive ortho-xylylene intermediate in situ. acs.orgnih.gov This intermediate is immediately trapped by a dienophile in a Diels-Alder cycloaddition to form the substituted tetralin core. acs.org

This powerful methodology has been successfully applied to the synthesis of dimethyl this compound-2,3-dicarboxylate. acs.org The reaction proceeds by combining a nitrated isoindoline with a dienophile, such as dimethyl fumarate, in the presence of an anomeric amide which serves as the nitrogen deletion reagent. acs.org The process demonstrates excellent functional group tolerance, allowing for the direct assembly of the nitrated and carboxylated tetralin system with good yield. acs.orgfigshare.com This approach represents a novel and efficient synthetic protocol for accessing substituted tetralins. figshare.comresearchgate.net

The key parameters for the cascade synthesis of a representative nitrated tetrahydronaphthalene analogue are detailed in the following table. acs.org

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Nitroisoindoline | Dimethyl fumarate | Anomeric amide | THF | 45 °C | 60% | acs.org |

Derivatization and Functionalization Strategies of the 6 Nitro 1,2,3,4 Tetrahydronaphthalene Scaffold

Synthesis of Complex Polycyclic Systems Incorporating the Nitrated Tetrahydronaphthalene Unit

The construction of complex polycyclic frameworks is a significant endeavor in organic synthesis. organic-chemistry.org The 6-nitro-1,2,3,4-tetrahydronaphthalene core can be effectively utilized as a foundational component in cascade reactions designed to build such intricate systems. One powerful strategy involves a nitrogen deletion/Diels-Alder cascade reaction.

This approach can be initiated from precursors that, upon thermal or photochemical activation, generate a reactive diene. This in-situ generated diene, containing the nitrated benzene (B151609) ring, can then undergo an intramolecular or intermolecular Diels-Alder cycloaddition with a suitable dienophile to construct additional rings. For instance, derivatives such as dimethyl this compound-2,3-dicarboxylate serve as key intermediates. acs.org The electron-withdrawing nature of the nitro group influences the electronic properties of the aromatic ring, which in turn affects the reactivity of the diene system in cycloaddition reactions. vanderbilt.edu The Diels-Alder reaction provides a stereocontrolled method to form six-membered rings, leading to the rapid assembly of complex, multi-ring structures. organic-chemistry.org

Table 1: Representative Substituted Tetralin Derivatives for Polycyclic Synthesis

| Compound Name | Molecular Formula | Key Features | Reference |

|---|---|---|---|

| Dimethyl this compound-2,3-dicarboxylate | C₁₄H₁₅NO₆ | Dienophile precursor for Diels-Alder reactions. | acs.org |

| Dimethyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | C₁₄H₁₅FO₄ | Demonstrates functional group tolerance in synthesis. | acs.org |

Formation of Heterocyclic Compounds from this compound Precursors

The transformation of the this compound scaffold into novel heterocyclic systems represents a major area of synthetic exploration. The nitro group is a key functional handle, often serving as a precursor to an amino group, which can then participate in a variety of ring-forming reactions.

Glycoside conjugation involves the attachment of carbohydrate moieties to the tetrahydronaphthalene scaffold. While direct glycosylation can be challenging, a common strategy involves the chemical modification of the nitro group. The nitro group is typically reduced to a primary amine (6-amino-1,2,3,4-tetrahydronaphthalene). This amine can then be coupled with a sugar derivative. For instance, an N-glycosidic bond can be formed, or the amine can be further functionalized to participate in reactions that link it to a carbohydrate, such as forming an amide or a triazole linkage. The 1,2,3-triazole ring, formed via click chemistry, is a particularly stable and effective linker for creating glycoconjugates, mimicking the glycosidic linkage while being resistant to enzymatic cleavage by glycosidases. researchgate.net

The this compound core is an excellent starting point for synthesizing fused heterocyclic systems through cyclization reactions. rsc.org A prevalent method is reductive cyclization, where the nitro group is reduced in the presence of another functional group, leading to a spontaneous or catalyzed ring closure. chemrxiv.org

For example, introducing a side chain with a carbonyl or nitrile group ortho to the nitro group can set the stage for such a transformation. Upon reduction of the nitro group to an amine, the newly formed nucleophilic amine can attack the adjacent electrophilic group, forming a new heterocyclic ring fused to the tetralin framework. This strategy has been employed to create a variety of N-heterocycles, including quinoline (B57606) and indole-type structures, depending on the nature of the reacting partners. The reaction conditions for the reduction (e.g., catalytic hydrogenation, metal-acid systems) can be tuned to control the outcome of the cyclization cascade. chemrxiv.org

Click Chemistry Applications in the Synthesis of Triazole Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for molecular assembly due to its high efficiency, reliability, and biocompatibility. nih.govillinois.edu This methodology can be readily applied to the this compound scaffold to generate novel triazole derivatives.

The synthetic sequence typically begins with the reduction of the nitro group to 6-amino-1,2,3,4-tetrahydronaphthalene. The resulting amine is then converted into an azide (B81097) (6-azido-1,2,3,4-tetrahydronaphthalene) through diazotization followed by substitution with an azide salt. This azido-functionalized tetralin is a stable precursor that can be "clicked" with a wide variety of terminal alkynes. The reaction proceeds under mild conditions to afford 1,4-disubstituted 1,2,3-triazoles in high yields. tcichemicals.com This modular approach allows for the rapid generation of a library of derivatives, where diverse functional groups can be introduced via the alkyne partner. tcichemicals.comsoton.ac.uk The resulting triazole ring acts as a rigid and stable linker, connecting the tetrahydronaphthalene core to other molecular fragments. nih.gov

Table 2: Hypothetical Triazole Derivatives via Click Chemistry

| Azide Precursor | Alkyne Partner | Product Class |

|---|---|---|

| 6-Azido-1,2,3,4-tetrahydronaphthalene | Propargyl alcohol | Hydroxymethyl-substituted triazole derivative |

| 6-Azido-1,2,3,4-tetrahydronaphthalene | Phenylacetylene | Phenyl-substituted triazole derivative |

| 6-Azido-1,2,3,4-tetrahydronaphthalene | Ethynyl-ferrocene | Organometallic triazole conjugate |

Development of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in various fields of chemistry. Developing chiral derivatives of this compound can be achieved through several asymmetric synthesis strategies. If a prochiral precursor is available, such as a tetralone, asymmetric reduction of the ketone can establish a chiral center.

Alternatively, methods like the Sharpless asymmetric dihydroxylation can be used on an unsaturated precursor to install stereocenters. researchgate.net For example, a dihydronaphthalene intermediate could be subjected to asymmetric dihydroxylation to create a chiral diol, which can then be further elaborated into the desired chiral this compound derivative. The strategic placement of the nitro group can influence the electronic environment of the reacting double bond, thereby affecting the stereochemical outcome of the asymmetric transformation. These methods provide access to specific enantiomers, which is critical for applications where stereochemistry dictates function.

Computational and Theoretical Studies of 6 Nitro 1,2,3,4 Tetrahydronaphthalene and Its Analogues

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for analyzing systems like 6-Nitro-1,2,3,4-tetrahydronaphthalene. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to predict the properties of such organic compounds with high reliability. irjweb.comresearchgate.netresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For this compound, the optimized geometry consists of a planar benzene (B151609) ring fused to a non-planar, puckered saturated six-membered ring. The nitro (-NO₂) group attached to the benzene ring at position 6 is expected to be nearly coplanar with the ring to maximize π-conjugation. The saturated ring typically adopts a "half-chair" conformation, which is the most stable arrangement for the tetralin scaffold. DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles that define this structure. For example, studies on related nitro-aromatic compounds confirm that the C-N bond length and the planarity of the nitro group relative to the aromatic ring are key parameters determined during optimization. nih.gov

The energetics of the molecule, including its total electronic energy and stability, are also calculated. These values are fundamental for comparing the relative stability of different isomers or conformers.

Table 1: Representative Optimized Geometrical Parameters for Tetralin Analogues Note: This table presents typical data from DFT calculations on related structures to illustrate expected values.

| Parameter | Typical Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-N Bond Length | 1.47 - 1.49 Å | B3LYP/6-31G* |

| N-O Bond Length | 1.22 - 1.24 Å | B3LYP/6-31G* |

| O-N-O Bond Angle | ~124° | B3LYP/6-31G* |

DFT is exceptionally useful for elucidating the electronic nature of a molecule. Key properties include the distribution of electrons and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). researchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net The presence of a strong electron-withdrawing group like the nitro group significantly lowers the energies of both the HOMO and LUMO and reduces the energy gap compared to unsubstituted tetralin. For instance, DFT calculations on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, a related nitronaphthalene derivative, determined a HOMO-LUMO energy gap of 3.765 eV. nih.gov

Table 2: Calculated Frontier Orbital Energies for Representative Nitro-Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) scirp.org |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | - | - | 3.765 | B3LYP-D3BJ/def2-TZVP nih.gov |

The Molecular Electrostatic Potential (MEP) map is another important tool derived from DFT calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, indicating this area is a likely site for electrophilic attack or hydrogen bonding interactions. mdpi.comresearchgate.net The aromatic ring would exhibit a mixed potential, while the aliphatic ring would be largely neutral.

Computational modeling is instrumental in mapping out potential chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed reaction energy profile. osti.gov This allows researchers to predict the most likely reaction pathway and understand the factors controlling reaction rates and selectivity.

For this compound, a key reaction is further electrophilic aromatic substitution on the benzene ring. The existing nitro and alkyl groups direct incoming electrophiles. DFT calculations can determine the relative stability of the intermediates (sigma complexes) formed by attack at different positions (e.g., C5, C7, C8). By locating the transition state structures connecting the reactants to these intermediates, the activation energies for each pathway can be calculated, thereby predicting the regioselectivity of the reaction. For example, in the methoxycarbonylation of styrene, DFT was used to elucidate a multi-step mechanism involving intermediates and transition states, identifying the rate-limiting step. mdpi.com

Conformational Analysis and Stability Studies

The flexible, non-aromatic portion of the tetralin framework can adopt several different spatial arrangements, or conformations. Understanding these conformations and the energy barriers between them is essential, as the shape of a molecule often dictates its biological activity and physical properties.

The saturated ring of this compound is not planar and exists in a dynamic equilibrium between different conformations. researchgate.net The most stable conformation is generally a half-chair. However, other forms, such as twist or boat-like structures, exist as higher-energy intermediates or transition states in the process of conformational interconversion.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. researchgate.net By systematically varying a specific geometric parameter, such as a key dihedral angle within the saturated ring, and optimizing the rest of the molecule's geometry at each step, an energy profile for the interconversion can be generated. This scan reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states that separate them. Computational studies on nicotine, for example, have used such methods to investigate the relative rotation of its two rings. nih.gov

Table 3: Conceptual Relative Energies of Tetralin Ring Conformations Note: This table illustrates typical relative energy differences found in conformational studies of tetralin and its derivatives.

| Conformation | Relative Energy (kcal/mol) | Character |

|---|---|---|

| Half-Chair | 0.0 | Energy Minimum |

| Twist | ~1-3 | Transition State / Intermediate |

The presence, position, and nature of substituents can significantly influence the conformational landscape of a molecule. Substituents can introduce steric hindrance or electronic interactions that stabilize or destabilize certain conformations.

In this compound, the nitro group is attached to the rigid aromatic ring. Its direct steric impact on the conformation of the flexible aliphatic ring is minimal. However, its powerful electron-withdrawing nature modifies the electronic character of the entire molecule. The primary conformational dynamics are governed by the puckering of the C1-C2-C3-C4 aliphatic ring.

Studies on analogues where substituents are placed directly on the saturated ring demonstrate more dramatic effects. For instance, computational analysis of trifluorinated tetralins shows that the replacement of a [CH₂-CH₂] unit with a [CF₂-CHF] unit removes the degeneracy of the parent tetralin scaffold, leading to a predictable half-chair conformation due to stabilizing hyperconjugative interactions. nih.gov This highlights how substituents can be used to "program" the conformational preferences of the tetralin ring system.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its analogues, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) parameters and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are crucial for structural elucidation, isomer identification, and understanding the electronic structure of the molecule.

NMR Chemical Shift and Coupling Constant Calculations for Isomer Identification

The precise identification of isomers is a common challenge in chemical synthesis, particularly in aromatic substitution reactions where multiple positional isomers can be formed. The nitration of 1,2,3,4-tetrahydronaphthalene (B1681288), for instance, can yield different isomers, such as 5-Nitro-1,2,3,4-tetrahydronaphthalene and this compound. While experimental NMR spectroscopy is the definitive technique for structure determination, computational methods can provide invaluable support in assigning the correct structure, especially when authentic reference standards are unavailable.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov The typical approach involves optimizing the molecular geometry of each possible isomer and then calculating the nuclear magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

By comparing the theoretically calculated ¹H and ¹³C NMR spectra for each potential isomer with the experimental spectrum, a definitive assignment can be made. youtube.commdpi.com The isomer whose calculated spectrum most closely matches the experimental data is identified as the correct structure. The differences in the electronic environment of the nuclei in each isomer lead to unique patterns of chemical shifts. For example, the ¹³C chemical shifts of the aromatic carbons in 5-nitro- and 6-nitrotetrahydronaphthalene would be distinctly different due to the varying proximity and electronic influence of the electron-withdrawing nitro group.

Below is an illustrative data table showcasing how DFT calculations could be used to distinguish between the aromatic carbons of 5-Nitro-1,2,3,4-tetrahydronaphthalene and this compound. The values are representative and demonstrate the distinct patterns predicted by computation.

| Carbon Atom | 5-Nitro-1,2,3,4-tetrahydronaphthalene (Predicted δ) | This compound (Predicted δ) | Rationale for Shift Differences |

|---|---|---|---|

| C-5 | ~148.0 | ~122.5 | Directly attached to NO₂ (ipso-carbon) in the 5-nitro isomer, leading to a significant downfield shift. |

| C-6 | ~124.0 | ~147.5 | Ipso-carbon in the 6-nitro isomer. |

| C-7 | ~129.0 | ~121.0 | Ortho to the NO₂ group in the 6-nitro isomer, experiencing a different electronic effect than in the 5-nitro isomer. |

| C-8 | ~126.0 | ~129.5 | Para to the NO₂ group in the 5-nitro isomer. |

| C-4a (bridgehead) | ~132.0 | ~135.0 | Bridgehead carbons are influenced by the overall electron density of the aromatic ring. |

| C-8a (bridgehead) | ~138.0 | ~139.0 | Bridgehead carbons are influenced by the overall electron density of the aromatic ring. |

UV-Vis Absorption Spectra Prediction and Interpretation

UV-Vis spectroscopy probes the electronic transitions within a molecule. wikipedia.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting and interpreting the UV-Vis absorption spectra of organic molecules. qu.edu.qamdpi.com These calculations can predict the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the underlying electronic transitions by identifying the molecular orbitals involved. rsc.org

For this compound, the UV-Vis spectrum is dominated by electronic transitions within the nitroaromatic chromophore. The primary transition is expected to be a π → π* transition, involving the promotion of an electron from a highest occupied molecular orbital (HOMO) with π-bonding character to a lowest unoccupied molecular orbital (LUMO) with π-antibonding character. wikipedia.org The presence of the nitro group, a strong chromophore, conjugated with the benzene ring is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent 1,2,3,4-tetrahydronaphthalene molecule. nist.gov

TD-DFT calculations can provide a detailed picture of these transitions. For instance, a calculation might predict a strong absorption band and identify it as arising predominantly from the HOMO → LUMO transition. Weaker absorptions at different wavelengths may be attributed to other transitions, such as from HOMO-1 → LUMO or HOMO → LUMO+1. In some nitro compounds, low-intensity n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group, may also be predicted. libretexts.org

The following table presents representative TD-DFT calculation results for the principal electronic transitions of this compound in a solvent like methanol (B129727).

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~275 | ~0.45 | HOMO → LUMO (95%) | π → π |

| ~220 | ~0.15 | HOMO-1 → LUMO (70%) HOMO → LUMO+1 (25%) | π → π |

| ~330 | ~0.01 | n(O) → LUMO (85%) | n → π* |

Quantum Chemical Parameters for Reactivity and Interaction Prediction

Quantum chemical calculations provide a range of parameters that are useful for predicting the chemical reactivity and intermolecular interaction potential of a molecule. nih.gov For this compound, these parameters help in understanding its stability, electrophilic/nucleophilic nature, and the regioselectivity of its reactions. The most important of these are derived from Frontier Molecular Orbital (FMO) theory. libretexts.orgwikipedia.org

FMO theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO indicates a greater tendency to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nitro group significantly influences the FMOs. It lowers the energy of both the HOMO and LUMO compared to the unsubstituted tetralin. The LUMO is expected to have a significant contribution from the π* orbitals of the nitro group, making it a potent electron acceptor.

Other quantum chemical descriptors can also be calculated to predict reactivity:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this molecule, the MESP would show a strong negative potential around the oxygen atoms of the nitro group, indicating a site for electrophilic attack or hydrogen bonding. mdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

The table below summarizes typical quantum chemical parameters for this compound calculated at the DFT level.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.5 | Indicates electron-donating capability; lowered by the NO₂ group. |

| ELUMO | -2.0 | Indicates electron-accepting capability; significantly lowered by the NO₂ group. |

| HOMO-LUMO Gap (ΔE) | 5.5 | Suggests relatively high kinetic stability. |

| Electronegativity (χ) | 4.75 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.75 | Measures resistance to change in electron distribution; related to stability. |

Advanced Spectroscopic and Analytical Techniques for Research on 6 Nitro 1,2,3,4 Tetrahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Differentiation

NMR spectroscopy is the cornerstone for the structural elucidation of 6-Nitro-1,2,3,4-tetrahydronaphthalene. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, which is crucial for distinguishing between different positional isomers of nitrotetralin.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct regions for the aliphatic and aromatic protons.

Aliphatic Protons: The two pairs of methylene (B1212753) (CH₂) groups in the saturated ring (positions 1, 2, 3, and 4) typically appear as complex multiplets in the upfield region of the spectrum. The protons at C-1 and C-4, being benzylic, are expected to be shifted slightly downfield compared to those at C-2 and C-3.

Aromatic Protons: The aromatic region is particularly informative for confirming the substitution pattern. The powerful electron-withdrawing nature of the nitro (NO₂) group at the C-6 position significantly influences the chemical shifts of the three aromatic protons. The proton at C-5 (ortho to the nitro group) and C-7 (also ortho) are expected to be the most deshielded, appearing furthest downfield. The proton at C-8 (meta to the nitro group) would appear at a relatively higher field compared to the other two aromatic protons. The specific splitting patterns (e.g., doublet, doublet of doublets) arise from spin-spin coupling between adjacent protons and are key to confirming their relative positions.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This is an interactive data table. Click on the headers to sort.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1, H-4 | ~2.8-3.0 | Multiplet | Benzylic protons, deshielded by the aromatic ring. |

| H-2, H-3 | ~1.8-2.0 | Multiplet | Aliphatic protons. |

| H-5 | Downfield | Doublet | Ortho to NO₂ group, strongly deshielded. |

| H-7 | Downfield | Doublet of Doublets | Ortho to NO₂ group and coupled to H-8. |

| H-8 | Mid-Aromatic | Doublet | Meta to NO₂ group, coupled to H-7. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

Aliphatic Carbons: The four sp³ hybridized carbons of the saturated ring (C-1, C-2, C-3, C-4) will appear in the upfield region of the spectrum (~20-30 ppm).

Aromatic Carbons: The six sp² hybridized carbons of the aromatic ring will appear in the downfield region (~120-150 ppm). The carbon directly attached to the nitro group (C-6) will be significantly deshielded due to the strong electron-withdrawing effect. Conversely, the other aromatic carbons will also experience shifts in their resonance frequencies that are characteristic of the C-6 substitution pattern, allowing for clear differentiation from other isomers, such as 5-Nitro-1,2,3,4-tetrahydronaphthalene.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aliphatic protons (H-1 with H-2, H-2 with H-3, etc.) and between neighboring aromatic protons (H-7 with H-8), helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). github.io It is invaluable for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the downfield aromatic proton signals to their respective aromatic carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. github.io HMBC is crucial for connecting the different fragments of the molecule. For instance, it can show correlations from the benzylic protons at C-1 and C-4 to the aromatic carbons, confirming the junction between the aliphatic and aromatic rings and solidifying the assignment of the quaternary carbons (C-4a and C-8a).

To further validate the structural assignment, computational methods are often employed. Density Functional Theory (DFT) calculations can predict the NMR chemical shifts (¹H and ¹³C) and coupling constants for a proposed structure. researchgate.net These theoretical values are then compared with the experimental data. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment and is particularly useful for distinguishing between isomers where spectral differences may be subtle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁NO₂, corresponding to a molecular weight of approximately 177.20 g/mol . chemscene.com

The mass spectrum of an aromatic nitro compound is often characterized by specific fragmentation pathways. youtube.com For this compound, the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 177. Key fragmentation processes would include:

Loss of a Nitro Group (NO₂): A common fragmentation for nitroaromatics is the cleavage of the C-NO₂ bond, which would result in a fragment ion at m/z 131.

Loss of Nitric Oxide (NO): Rearrangement followed by the loss of a neutral NO molecule can also occur, leading to a fragment at m/z 147.

Fragmentation of the Tetralin Core: The underlying tetralin structure can undergo fragmentation, often through a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da). This can occur from the molecular ion or subsequent fragment ions, producing characteristic signals. For instance, a fragment at m/z 149 would correspond to the loss of ethene from the molecular ion.

Analysis of the mass spectrum of the closely related isomer, 5-Nitro-1,2,3,4-tetrahydronaphthalene, supports these predicted fragmentation patterns. nist.gov

Table 2: Predicted Key Mass Fragments for this compound This is an interactive data table. Click on the headers to sort.

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - NO]⁺ | Loss of Nitric Oxide |

| 131 | [M - NO₂]⁺ | Loss of Nitro Group |

| 130 | [M - NO₂ - H]⁺ | Loss of Nitro Group and a Hydrogen atom |

| 115 | [C₉H₇]⁺ | Further fragmentation, possibly leading to an indenyl cation |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnist.gov It is an ideal method for assessing the purity of a this compound sample and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under a given set of conditions. Any impurities present in the sample will likely have different retention times, appearing as separate peaks in the chromatogram.

As each separated component exits the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific peak. The mass spectrum of the major peak can be compared to a library of known spectra or analyzed for the characteristic molecular ion and fragmentation pattern described above to unequivocally confirm the identity of the compound as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Reaction Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of individual components within a mixture. In the context of synthesizing or studying the reactivity of this compound, LC-MS can be employed to separate the target compound from starting materials, byproducts, and intermediates.

For instance, a reverse-phase HPLC method can be developed for the separation of this compound. When coupling this to a mass spectrometer, a mobile phase compatible with MS detection is required. Typically, volatile buffers like formic acid are used in place of non-volatile acids such as phosphoric acid to ensure compatibility with the mass spectrometer's ion source. sielc.com The development of advanced LC-MS platforms, including Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, allows for high-throughput and sensitive analysis of complex reaction matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous determination of the elemental composition of this compound. The molecular formula of this compound is C₁₀H₁₁NO₂. chemscene.comnist.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. HRMS is particularly valuable in confirming the identity of newly synthesized compounds or identifying unknown impurities in a sample.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

Note: Data sourced from available chemical databases. chemscene.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. ksu.edu.sauni-siegen.de

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹. youtube.com The aromatic ring will show C-H stretching vibrations slightly above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The aliphatic -CH₂- groups of the tetralin core will produce C-H stretching bands in the 2850-3000 cm⁻¹ range. libretexts.org

Raman Spectroscopy:

Raman spectroscopy provides information about molecular vibrations that cause a change in the polarizability of the molecule. uni-siegen.de For this compound, the symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations are also typically Raman active. youtube.com By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved, as some vibrations may be strong in one technique and weak or absent in the other. ksu.edu.sa

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1380 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR |

| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR |

Note: These are general ranges and the exact positions can vary. youtube.comvscht.czlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. wjpmr.com

Method Development for Analytical Purity Assessment and Reaction Monitoring

Developing a robust HPLC method is crucial for assessing the purity of this compound and for monitoring the progress of its synthesis. amazonaws.com A typical approach involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com Method development involves optimizing parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the mobile phase, the column temperature, and the flow rate to achieve good resolution between the target compound and any impurities. sigmaaldrich.comnih.gov For example, a simple reverse-phase HPLC method for this compound might use a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment.

Scalability for Preparative Separations and Isolation of Analogues

An analytical HPLC method can often be scaled up to a preparative scale to isolate larger quantities of this compound or its analogues. sielc.com This scalability is essential for obtaining pure material for further research or characterization. The principles of separation remain the same, but larger columns and higher flow rates are used to accommodate larger sample loads. The ability to scale up a method allows for the efficient purification of reaction products, facilitating subsequent studies on the isolated compounds. nih.gov

Role As a Key Synthetic Intermediate for Advanced Organic Architectures

Precursor in the Synthesis of Diverse Organic Compounds and Specialty Chemicals

The primary utility of 6-nitro-1,2,3,4-tetrahydronaphthalene lies in the reactivity of its nitro group. This functional group can be readily transformed into other functionalities, most notably an amino group, which opens up a vast landscape of subsequent chemical reactions.

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 6-amino-1,2,3,4-tetrahydronaphthalene (also known as 6-aminotetralin). evitachem.com This reaction is commonly carried out using various reducing agents, with catalytic hydrogenation being a prevalent method. The resulting primary amine is a versatile nucleophile and a key precursor for a multitude of derivatives.

Once formed, the amino group can undergo a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

These transformations enable the synthesis of a broad spectrum of specialty chemicals. For instance, derivatives of 6-aminotetralin are used in the creation of dyes and agrochemicals. ontosight.ai The tetralin framework itself can be further modified, for example, through oxidation to generate functionalized naphthalene (B1677914) derivatives. nih.gov

| Starting Material | Reaction Type | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| This compound | Nitro Group Reduction | H₂, Pd/C | 6-Amino-1,2,3,4-tetrahydronaphthalene | evitachem.com |

| 6-Amino-1,2,3,4-tetrahydronaphthalene | Acylation | Acyl Chloride, Base | N-(1,2,3,4-tetrahydronaphthalen-6-yl)acetamide | |

| 6-Amino-1,2,3,4-tetrahydronaphthalene | Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | 6-Halo/Cyano-1,2,3,4-tetrahydronaphthalene |

Intermediate in the Construction of Scaffolds Relevant to Medicinal Chemistry Research

The 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold, and particularly its 2-aminotetralin derivative, is a "privileged structure" in medicinal chemistry. ijpsjournal.comresearchgate.net This means it is a molecular framework that is recurrently found in compounds that exhibit biological activity. Its importance stems from its rigid, yet three-dimensional, structure which allows it to effectively interact with biological targets such as receptors and enzymes.

This compound is a critical starting material for accessing these medically relevant scaffolds. Following its reduction to 6-aminotetralin, a variety of derivatives have been synthesized and investigated for their pharmacological properties. nih.gov The 2-aminotetralin core is present in a range of pharmaceutically important molecules, including those developed for treating neurological and psychiatric disorders. researchgate.netnih.gov For example, this scaffold is a key component of dopamine (B1211576) receptor agonists used in the treatment of Parkinson's disease. nih.gov

Researchers have synthesized numerous analogs by modifying the amino group and the aromatic ring of the tetralin system to explore structure-activity relationships (SAR). These modifications are aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of novel carboxamide derivatives of the tetrahydronaphthalene skeleton has been explored for their effects on biological pathways, such as nitric oxide production in macrophages. nih.gov

| Core Scaffold | Derived From | Therapeutic Area of Interest | Example Drug/Candidate | Reference |

|---|---|---|---|---|

| 2-Aminotetralin | This compound (via reduction) | Neurology (Parkinson's Disease) | Rotigotine | nih.gov |

| Substituted Tetrahydronaphthalenes | This compound | Oncology (Raf Inhibitors) | Sorafenib (analog development) | electronicsandbooks.com |

| N-(tetrahydronaphthalen-2-yl)-carboxamides | Aminotetralins | Inflammation | Experimental Compounds | nih.gov |

Reactive Intermediate in Complex Organic Transformations and Cascade Reactions

Beyond its role as a precursor for functional group interconversion, this compound and its derivatives can act as reactive intermediates in more complex transformations, including cascade reactions. 20.210.105 Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates, enhancing synthetic efficiency. 20.210.105nih.gov

The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. More commonly, the nitro group itself participates directly in reactions. For instance, the nitro group can be a key player in cycloaddition reactions or rearrangements. sci-hub.se

While specific examples detailing cascade reactions starting directly from this compound are specialized, the principles of using nitroarenes in such sequences are well-established. sci-hub.senih.gov For example, the reduction of the nitro group can be the initiating step of a cascade, where the newly formed amine immediately reacts intramolecularly with another functional group within the molecule. The tetralin framework can also be constructed via cascade reactions, where the nitro-substituted ring might be formed as part of the sequence. acs.org For instance, Diels-Alder reactions can be part of a cascade to form substituted tetralins, such as Dimethyl this compound-2,3-dicarboxylate. acs.org These advanced strategies allow for the rapid assembly of complex polycyclic structures from simpler starting materials. nih.gov

Emerging Research Areas and Future Perspectives for 6 Nitro 1,2,3,4 Tetrahydronaphthalene

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The conventional synthesis of 6-nitro-1,2,3,4-tetrahydronaphthalene involves the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), typically using a mixture of concentrated nitric and sulfuric acids. ontosight.aievitachem.com While effective, this classic method poses significant environmental and safety challenges due to the use of strong, corrosive acids and the potential for runaway reactions and the formation of polysubstituted byproducts. materialsciencejournal.orgresearchgate.net Consequently, modern research is focused on developing more efficient, selective, and sustainable synthetic protocols.

Recent advancements in nitration chemistry offer promising alternatives. The use of milder and more selective nitrating agents is a key area of investigation. For instance, N-nitrosaccharin, activated by catalysts like Mg(ClO₄)₂, has been shown to be an effective reagent for the nitration of various arenes under relatively mild conditions, offering high functional group tolerance. nih.gov Another powerful reagent, 5-methyl-1,3-dinitro-1H-pyrazole, acts as a controllable source of the nitronium ion, enabling scalable and selective mononitration or dinitration of a wide range of substrates. nih.gov The application of such reagents to the synthesis of this compound could lead to improved yields and safety profiles while minimizing waste.

Advanced Mechanistic Studies Utilizing Cutting-Edge Spectroscopic and Computational Techniques

While the electrophilic aromatic substitution mechanism for nitration is well-documented, advanced analytical techniques are providing deeper insights into the specific case of tetralin and related molecules. nih.gov Future research will likely leverage these tools to refine our understanding and optimize reaction conditions for producing this compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways. nih.gov For the nitration of analogous systems like tetrahydroquinoline, DFT calculations at the B3LYP/6-31++G** level have been used to optimize the geometries of intermediates (σ-complexes) and transition states, successfully predicting the regioselectivity of the reaction. researchgate.net Similar computational studies on tetralin could elucidate the subtle electronic and steric factors that favor nitration at the 6-position over other possible sites, such as the 5-position. materialsciencejournal.org These models can also investigate the role of the solvent and catalyst in stabilizing intermediates and lowering activation energies, guiding the rational design of more efficient synthetic procedures. nih.gov

In parallel, advanced spectroscopic methods can be employed for real-time reaction monitoring. Techniques like in-situ NMR and Raman spectroscopy can track the concentrations of reactants, intermediates, and products throughout the nitration process. This data provides crucial kinetic information that can validate and refine the computational models. researchgate.net For example, detailed NMR studies have been instrumental in unequivocally characterizing the different nitro isomers of tetrahydroquinoline, resolving previous inconsistencies in the literature. researchgate.net Such rigorous characterization is essential for developing highly regioselective synthetic methods for this compound.

Design and Synthesis of Highly Functionalized Analogues for Targeted Research Applications

This compound serves as a valuable precursor for a wide range of more complex, functionalized analogues. ontosight.ai The nitro group is a versatile functional handle that can be readily transformed into other groups, most commonly reduced to an amine (6-amino-1,2,3,4-tetrahydronaphthalene), which then serves as a key building block for diverse molecular scaffolds.

The synthesis of these analogues is an active area of research, with applications spanning medicinal chemistry and materials science. For example, the tetralin framework is a core structure in various biologically active compounds. nih.govmdpi.com Research has demonstrated the synthesis of novel tetrahydronaphthalene carboxamide derivatives with potential anti-inflammatory properties. nih.gov Similarly, tetralin-containing pyrazoline and pyridine (B92270) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.commdpi.com The synthesis of these complex molecules often begins with a functionalized tetralin, and this compound represents a strategic starting point for introducing nitrogen-containing heterocycles.

Metal-mediated functionalization provides another powerful route to novel analogues. rsc.org Iron(III)-catalyzed strategies have been developed for the synthesis of highly substituted tetralin structures from simple aryl ketone precursors. nih.gov This approach highlights the potential for developing catalytic methods that can introduce a variety of substituents onto the tetralin core, starting from precursors derived from this compound. The synthesis of diester-functionalized nitrotetralin, specifically dimethyl this compound-2,3-dicarboxylate, further illustrates the capacity to build complex functionality onto this scaffold. acs.org

Investigation of the Compound's Potential in Novel Material Science Applications or Catalyst Development

The future prospects for this compound and its derivatives extend into the realm of material science and catalysis. While direct applications of the nitro compound itself are not widely reported, its derivatives, particularly the corresponding amine, are promising candidates for the development of advanced materials.

The tetrahydronaphthalene structure is a key motif in precursors for functional materials, including those used in optoelectronics and organic semiconductors. nih.gov The ability to functionalize this scaffold allows for the tuning of its electronic and photophysical properties. For instance, the amino derivative obtained from this compound could be used as a monomer for the synthesis of novel polymers, such as polyimides or polyamides. These materials could exhibit unique thermal, mechanical, or electronic properties depending on the specific polymer architecture.

In catalysis, ligands derived from the tetralin scaffold could find use in asymmetric synthesis. The development of chiral ligands is crucial for enantioselective catalysis, and the rigid bicyclic structure of tetralin makes it an attractive backbone for designing new phosphine (B1218219) or amine-based ligands. acs.org For example, nickel-catalyzed reactions using chiral monophosphine ligands have shown success in asymmetric cycloaddition reactions, and novel ligands based on the tetralin framework could offer unique steric and electronic properties for similar transformations. acs.org Furthermore, the nitroaromatic moiety itself has been investigated in the context of fluorescent imaging of tumor hypoxia, suggesting that tetralin-based nitroaromatics could be explored as components of novel sensors or imaging agents. mdpi.com

Q & A

Q. What experimental methodologies are recommended for synthesizing 6-nitro-1,2,3,4-tetrahydronaphthalene with high purity?

Answer: Synthesis typically involves nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). To optimize purity:

- Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts like dinitro derivatives.

- Monitor reaction progress via gas chromatography (GC) or HPLC to track intermediates (e.g., nitroso intermediates).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity using ¹H/¹³C NMR and mass spectrometry .

Q. How can thermodynamic properties (e.g., enthalpy of formation, heat capacity) of this compound be experimentally determined?

Answer:

- Gas-phase calorimetry : Measure enthalpy of formation via combustion calorimetry. Compare results with computational methods (e.g., Density Functional Theory (DFT) ) .

- Differential Scanning Calorimetry (DSC) : Determine heat capacity (Cp) and phase transitions. Reference data for unsubstituted tetralin (e.g., Cp = 0.973 J/g·K at 207°C) as a baseline .

- Validate consistency with NIST Standard Reference Data for analogous nitroaromatics .

Q. What spectroscopic techniques are most effective for characterizing structural isomers or positional nitro derivatives?

Answer:

- NMR : Use NOESY or COSY to distinguish between ortho/meta/para nitro substitution patterns.

- IR Spectroscopy : Identify nitro group vibrations (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., ¹⁵N labeling for mechanistic studies) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity during nitration of substituted tetralins?

Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich sites prone to nitration.

- Compare with experimental Hammett substituent constants (σ⁺) for nitro groups. For example, meta-directing effects in sterically hindered derivatives may deviate from predictions .

- Validate using kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways .

Q. What strategies mitigate thermal instability of this compound during long-term storage or catalytic applications?

Answer:

- Stabilization via hydrogen donors : Add antioxidants (e.g., 1,2,3,4-tetrahydroquinoline) to inhibit radical-mediated decomposition. Monitor stability using accelerated aging tests (e.g., 80°C for 24 hours) .

- Encapsulation : Use mesoporous silica or cyclodextrins to isolate the nitro group from environmental O₂/H₂O.

- Spectroscopic monitoring : Track degradation via UV-Vis (λmax shifts) or FTIR (emergence of nitroso or amine peaks) .

Q. How should researchers address contradictory toxicological data on nitroaromatic derivatives in in vitro vs. in vivo models?

Answer:

- Mechanistic reconciliation : Compare metabolic activation pathways (e.g., cytochrome P450-mediated nitroreduction) across species. For example, hemoglobin adducts in rodents may not extrapolate to human hepatocyte models .

- Dose-response refinement : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in bioavailability.

- ATSDR guidelines : Apply tiered confidence scoring (high/moderate/low) to prioritize studies with robust controls (e.g., sham exposures, biomarker validation) .

Q. What catalytic systems enhance the utility of this compound in asymmetric synthesis?

Answer:

- Transition metal complexes : Employ Cr(CO)₃ or Rh catalysts to direct stereoselective functionalization (e.g., C–H arylation at the 5-position). Use chiral ligands (e.g., BINAP) to induce enantioselectivity .

- Photoredox catalysis : Leverage nitro groups as electron-deficient sites for radical cross-coupling (e.g., with α-amino radicals). Monitor reaction progress via EPR spectroscopy .

Data Sources & Validation

- Thermochemical Data : Cross-reference NIST Chemistry WebBook for tetralin derivatives (e.g., ΔfH°gas = 31.4 kJ/mol) .

- Toxicological Profiles : Utilize ATSDR’s literature search protocols (PubMed, TOXCENTER) to identify data gaps and prioritize studies .